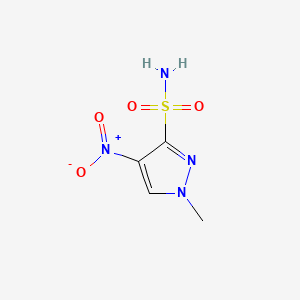

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is a chemical compound with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol It is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, a nitro group, and a sulfonamide group

Méthodes De Préparation

The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide can be achieved through several routes. One common method involves the reaction of 1-methyl-4-nitro-1H-pyrazole with sulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide. Research indicates that compounds featuring the pyrazole scaffold can induce apoptosis in cancer cells. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against colon cancer cell lines, indicating their potential as chemotherapeutic agents .

Table 1: Cytotoxic Effects of Pyrazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | % Cell Death | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 35.46% | Apoptosis |

| Diphenyl Pyrazole Carboxamide Derivative | SW-620 | 70% | Necrosis |

| Standard Control (5-FU) | HCT-116 | 11.54% | Mixed |

Carbonic Anhydrase Inhibition

Another significant application of this compound is its role as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. Compounds designed based on the pyrazole-sulfonamide scaffold have shown promise in selectively inhibiting CA IX, thus offering a targeted approach to cancer therapy .

Agricultural Applications

The compound has also been investigated for its potential use as a fungicide. Its structural properties allow it to interact with biological systems in plants, providing a mechanism for disease resistance. The synthesis of related pyrazole derivatives has been explored for their effectiveness against plant pathogens, suggesting that modifications to the sulfonamide group can enhance antifungal activity .

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyrazole derivatives, researchers found that modifications to the nitro group significantly affected the anticancer properties of the compounds. The study concluded that this compound demonstrated enhanced efficacy compared to other tested compounds, making it a candidate for further development in cancer treatment .

Case Study 2: Agricultural Efficacy

A field trial assessed the effectiveness of pyrazole-based fungicides against common agricultural pathogens. Results indicated that formulations containing this compound resulted in reduced disease incidence and improved crop yields compared to untreated controls .

Mécanisme D'action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and sulfonamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparaison Avec Des Composés Similaires

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide can be compared with other similar compounds, such as:

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide: This compound has a similar structure but differs in the position of the nitro and sulfonamide groups.

3-methyl-4-nitro-1H-pyrazole: This compound lacks the sulfonamide group and has different chemical properties and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Activité Biologique

1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide (CAS No. 1700454-40-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a nitro group and a sulfonamide moiety, which are critical for its biological activity. The molecular formula is C4H6N4O2S, and it possesses various functional groups that contribute to its interaction with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, notably carbonic anhydrase IX (CA IX), which is implicated in cancer cell proliferation and metastasis. Inhibiting CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in various cancer cell lines, affecting phases such as G0/G1 and S-phase. This mechanism is crucial for its anticancer properties .

Anticancer Properties

Research indicates that this compound has potent anticancer activity across multiple cancer types:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). For instance, it exhibited IC50 values of 0.39 μM against HCT116 cells, indicating strong antiproliferative activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.39 | Apoptosis induction |

| MDA-MB-231 | 0.46 | Microtubule destabilization |

| NCI-H460 | 0.03 | Aurora kinase inhibition |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent, with studies highlighting its effectiveness against various bacterial strains. Its sulfonamide component enhances its ability to inhibit bacterial growth by targeting folate synthesis pathways.

Study on Colon Cancer Cells

A recent study highlighted the efficacy of this compound in inducing apoptosis in colon cancer cell lines. The compound was found to reduce cell viability significantly while promoting apoptotic markers such as caspase activation .

Study on Trypanocidal Activity

Another investigation focused on the potential trypanocidal effects of pyrazole derivatives, including this compound. The results indicated that modifications to the pyrazole ring could enhance efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness .

Propriétés

IUPAC Name |

1-methyl-4-nitropyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3,(H2,5,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYYHMZZTBYYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.